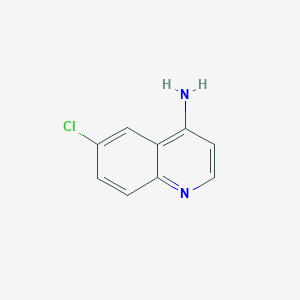

6-Chloroquinolin-4-amine

描述

Structure

3D Structure

属性

IUPAC Name |

6-chloroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAOKPHXXDXCAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309388 | |

| Record name | 6-Chloro-4(1H)-quinolinimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103028-97-3 | |

| Record name | 6-Chloro-4(1H)-quinolinimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103028-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4(1H)-quinolinimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloroquinolin 4 Amine and Its Structural Analogs

Established Synthetic Pathways to the 6-Chloroquinolin-4-amine Core Structure

The synthesis of the this compound scaffold is a critical process, often serving as a foundational step for creating a diverse range of chemical entities.

The most common and established method for synthesizing the core structure of compounds like this compound involves the use of appropriately substituted dichloroquinoline precursors, such as 4,7-dichloroquinoline (B193633). The key transformation is a nucleophilic aromatic substitution (SNAr) reaction at the C4 position of the quinoline (B57606) ring. This position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen.

In a typical procedure, 4,7-dichloroquinoline is reacted with a source of ammonia (B1221849) or an amino group to displace the chlorine atom at the C4 position. This reaction is often carried out in a suitable solvent and may require heating. The reactivity of the C4-chloro group is significantly higher than that of the C7-chloro group, allowing for regioselective substitution. This selectivity is fundamental to the synthesis of many 4-aminoquinoline (B48711) derivatives. semanticscholar.orgmdpi.com For instance, the reaction of 4,7-dichloroquinoline with various amines is a widely used strategy to produce a library of N-substituted 4-amino-7-chloroquinoline analogues. nih.govmdpi.com

To improve the efficiency and yield of the synthesis, various optimization strategies have been developed. These include adjustments to reaction conditions such as temperature, solvent, and the use of catalysts. For example, continuous flow chemistry has been applied to the synthesis of related compounds like hydroxychloroquine (B89500), demonstrating that precise control over reaction parameters can lead to high yields. google.combeilstein-journals.org In these systems, parameters such as reaction time (residence time), temperature, and pressure are finely tuned to maximize product formation and minimize side reactions. google.com

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions. The fusion of 4,7-dichloroquinoline with N-methylated secondary amines under microwave irradiation in the presence of phenol (B47542) has been shown to produce the desired 4-aminoquinoline products in high yield and purity, a task that is often challenging using conventional heating methods. acs.org The use of ultrasound irradiation is another non-conventional energy source that has been successfully employed to accelerate the nucleophilic substitution of 4,7-dichloroquinoline, leading to excellent yields in significantly reduced reaction times. semanticscholar.org

Strategies for Derivatization and Analog Generation from this compound

The this compound scaffold is a versatile building block for generating a wide array of structural analogs through various derivatization reactions.

The primary amino group at the C4 position is a key site for modification through N-alkylation and N-acylation reactions. These reactions allow for the introduction of diverse side chains, which can significantly alter the properties of the molecule.

N-Alkylation: This involves the reaction of the 4-amino group with alkylating agents such as alkyl halides. For example, alkylation of quinolin-2(1H)-one derivatives, a related quinoline system, with agents like 2-bromoacetophenone (B140003) or chloroacetone (B47974) in the presence of a base like potassium carbonate (K₂CO₃) in DMF results in N-alkylated products. researchgate.net The principles of N-dealkylation, the reverse process, are also well-studied, often employing chloroformate reagents. nih.gov

N-Acylation: This is achieved by reacting the amino group with acylating agents like acyl chlorides or anhydrides. For instance, the synthesis of N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide derivatives demonstrates the acylation of a quinoline nitrogen. mdpi.com This strategy is crucial for creating amide-containing derivatives.

Beyond modifying the amino group, the quinoline ring itself can be functionalized at specific positions. Modern synthetic methods, particularly those involving C-H activation, have enabled precise modifications.

The use of N-oxide as a directing group is a powerful strategy for the regioselective functionalization of the quinoline core. mdpi.com For example, after converting a quinoline to its N-oxide, C-H functionalization can be directed to the C2 and C8 positions. mdpi.commdpi.com A three-step synthesis starting with the N-oxidation of 4,7-dichloroquinoline allows for subsequent C2-amidation, followed by a final SNAr reaction at the C4 position to install an amino group, demonstrating a highly controlled, regioselective approach. mdpi.compreprints.org

Furthermore, directed metalation using organometallic reagents offers another route. The choice of metal amide base can control the site of functionalization. For instance, using lithium diisopropylamide (LDA) can direct metalation to the C3 position, while mixed lithium-magnesium or lithium-zinc amides can selectively functionalize the C2 or C8 positions. researchgate.net

Table 2: Examples of Regioselective Functionalization

| Starting Material | Reagent/Method | Position Functionalized | Product Type | Reference |

|---|---|---|---|---|

| Quinoline N-Oxide | Hydrazinecarboxamides, CuBr | C2 | C2-Carbamoyl quinoline | mdpi.com |

| 4,7-Dichloroquinoline | 1. m-CPBA (N-Oxidation) 2. Benzonitrile, H₂SO₄ | C2 | C2-Amido-4,7-dichloroquinoline | mdpi.compreprints.org |

A prominent strategy in modern chemical synthesis is the creation of hybrid molecules, where two or more distinct pharmacophores or chemical scaffolds are covalently linked. The this compound moiety is a popular component in such designs.

The synthesis of these hybrids typically involves a multi-step process where the this compound core is first prepared or modified with a linker, which is then coupled to a second molecular entity. For example, hybrids of 4-aminoquinoline and 2-pyrazoline (B94618) have been synthesized by first preparing α,β-unsaturated carbonyl compounds (chalcones), which then undergo a cyclocondensation reaction with a hydrazine (B178648) derivative of the quinoline. nih.gov

Another approach involves synthesizing a linker on the 4-aminoquinoline core, such as 4-((7-chloroquinolin-4-yl)amino)benzohydrazide, which can then be reacted with other heterocyclic systems like isatin (B1672199) to form complex hybrids. mdpi.com Similarly, 4-aminoquinoline has been linked to pyrano[2,3-c]pyrazole scaffolds via an ethyl linker to create novel hybrid structures. nih.gov These synthetic strategies often employ condensation reactions or coupling chemistry to join the different molecular fragments. mdpi.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4,7-Dichloroquinoline |

| Hydroxychloroquine |

| 4-Bromoaniline |

| Ethyl propiolate |

| 6-Bromoquinolin-4(1H)-one |

| Phosphorus trichloride |

| 2-Bromoacetophenone |

| Chloroacetone |

| Potassium carbonate |

| Lithium diisopropylamide (LDA) |

| Benzonitrile |

| m-Chloroperbenzoic acid (m-CPBA) |

| Isatin |

| 3-Amino-1,2,4-triazole |

| Hydrazinecarboxamides |

| Copper(I) bromide (CuBr) |

| N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide |

Application of Click Chemistry Principles in Derivatization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone in medicinal chemistry for its reliability, high yields, and biocompatibility. This methodology offers a powerful tool for the derivatization of the quinoline core, enabling the creation of novel molecular hybrids with diverse functionalities. The reaction typically involves the coupling of an azide-functionalized molecule with an alkyne-functionalized molecule to form a stable 1,2,3-triazole linkage. beilstein-journals.orgacs.orgjuniperpublishers.com

The synthesis of quinoline-1,2,3-triazole hybrids often begins with the introduction of either an azide (B81097) or an alkyne group onto the quinoline scaffold. juniperpublishers.com For instance, hydroxyquinolines can be O-alkylated with propargyl bromide to introduce a terminal alkyne. juniperpublishers.com Similarly, aminoquinolines can be reacted with propargyl amine derivatives. juniperpublishers.com These alkynyl-quinolines are then reacted with various aryl azides via CuAAC to yield the desired triazole-linked hybrids. juniperpublishers.com The standard conditions for this transformation, known as the "Sharpless-Fokin conditions," typically involve a copper(II) sulfate (B86663) (CuSO₄) salt and a reducing agent like sodium ascorbate (B8700270) (NaAsc) in a water-alcohol solvent mixture to generate the active Cu(I) catalyst in situ. juniperpublishers.com

Researchers have also developed more advanced and environmentally friendly protocols. Mechanochemistry, using milling procedures with Cu(II), Cu(I), or Cu(0) catalysts, has proven significantly more efficient than corresponding solution-based reactions for producing quinoline-triazole compounds, with some methods showing up to a 15-fold increase in yield. beilstein-journals.org Furthermore, ultrasound irradiation has been employed as a green technique to accelerate the synthesis of 7-chloroquinoline (B30040) derivatives, demonstrating the successful integration of click principles with sustainable energy sources. tandfonline.comsemanticscholar.org These "click" reactions, performed in an ultrasonic bath, often lead to shorter reaction times and high yields. tandfonline.comsemanticscholar.org

The versatility of click chemistry extends to the functionalization of biomolecules. For example, click-reactive groups can be introduced into quinoline-based fluorescent dyes, allowing them to be covalently attached to targets like nucleic acids and proteins. nih.gov This has been demonstrated in the development of activity-based probes, where a chloroquine (B1663885) analogue featuring an alkyne group was conjugated with an azide-tagged fluorescent reporter via a CuAAC reaction to label its protein targets. researchgate.net

Table 1: Examples of Click Chemistry Applications in Quinoline Derivatization

| Reaction Type | Quinoline Reactant | Second Reactant | Catalyst/Conditions | Product | Key Finding | Reference(s) |

| CuAAC | Alkynyl quinolines | Aryl azides | CuSO₄/Sodium Ascorbate, t-BuOH/H₂O | Quinoline-1,2,3-triazole hybrids | Efficient method for creating hybrid molecules. juniperpublishers.com | juniperpublishers.com |

| Mechanochemical CuAAC | O-propargyl-quinoline derivative | Aryl azides | Cu(II), Cu(I), or Cu(0) catalysts, milling | 4-O-(1,2,3-triazolyl) quinoline derivatives | Milling procedures are significantly more efficient than solution-based reactions. beilstein-journals.org | beilstein-journals.org |

| Ultrasound-Assisted Synthesis | 4,7-dichloroquinoline | 3-Amino-1,2,4-triazole | Ethanol (B145695), Ultrasound, 90°C, 30 min | 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine | Fulfills green chemistry goals with reduced reaction times and high yields (78–89%). tandfonline.comsemanticscholar.org | tandfonline.comsemanticscholar.org |

| Biomolecule Labeling (CuAAC) | Alkyne-functionalized chloroquine probe | Azide-tagged fluorescent reporter (TAMRA-azide) | CuSO₄, TCEP, TBTA | Fluorescently labeled protein targets | Enables the identification of molecular targets of quinoline-based compounds. researchgate.net | researchgate.net |

Advancements in Sustainable and Green Synthetic Protocols for Quinoline Derivatives

The paradigm is shifting from classical quinoline synthesis methods—such as the Skraup, Friedländer, and Combes reactions—towards more sustainable and green methodologies. researchgate.netnih.gov While effective, traditional routes often suffer from drawbacks like the use of hazardous reagents, harsh reaction conditions (high temperatures), long reaction times, and the generation of significant waste, which carry both environmental and economic costs. researchgate.netnih.gov Green chemistry seeks to address these issues by minimizing waste, reducing solvent and energy consumption, and utilizing less hazardous materials. researchgate.netijpsjournal.com

A significant advancement in this area is the use of energy-efficient techniques like microwave and ultrasound irradiation. nih.govrsc.org Microwave-assisted synthesis, in particular, has been successfully used to prepare 4-aminoquinoline derivatives. mdpi.compreprints.orgscilit.comresearchgate.net These reactions can be conducted under solvent-free conditions, with products often purified by simple washing, thus avoiding chromatographic methods. preprints.orgresearchgate.net This approach dramatically reduces reaction times to 90-120 minutes and provides high yields of up to 95%. mdpi.compreprints.orgscilit.comresearchgate.net Similarly, ultrasound-assisted synthesis has been shown to accelerate reactions and improve yields for quinoline derivatives, aligning with the principles of green chemistry. tandfonline.comrsc.org

The development and application of novel, environmentally benign catalysts are central to green synthetic protocols. researchgate.net Recyclable catalysts are particularly valuable. For example, polymer-supported sulphonic acids (such as PEG-SA and PS-PEG-SA) have been used as efficient and recyclable catalysts for synthesizing quinoline derivatives under mild conditions. asianpubs.org Another innovative approach involves using biodegradable and recyclable catalysts like choline (B1196258) hydroxide (B78521) (ChOH), a non-toxic ionic liquid, for the synthesis of 4-aminoquinoline-2-ones. researchgate.net This method features rapid reaction times (15-20 minutes) and high yields. researchgate.net Formic acid has also been highlighted as a versatile and environmentally friendly catalyst for quinoline synthesis, offering milder reaction conditions and reduced waste. ijpsjournal.com

The choice of solvent is another critical aspect of green synthesis. The use of greener solvents like ethanol and water, or conducting reactions under solvent-free conditions, is a key strategy to reduce environmental impact. researchgate.netrsc.org For instance, a microwave-assisted protocol for synthesizing pyrazolo-[3,4-b]-quinolines has been developed using aqueous ethanol as the reaction medium. rsc.org

Table 2: Comparison of Green Synthetic Protocols for Quinoline Derivatives

| Methodology | Catalyst/Reagent | Energy Source | Solvent | Reaction Time | Yield | Key Advantage | Reference(s) |

| Microwave-Assisted Synthesis | None (Lewis acid catalysis implied) | Microwave | Solvent-free | 90–120 min | Up to 95% | High efficiency, speed, solvent-free reaction and purification. mdpi.compreprints.orgresearchgate.net | mdpi.compreprints.orgresearchgate.net |

| Polymer-Supported Catalysis | Polyethylene glycol-based sulphonic acid (PEG-SA) | Conventional Heating | Not specified | Not specified | Favorable yields | Environmentally sustainable, recyclable catalyst, mild conditions. asianpubs.org | asianpubs.org |

| Biodegradable Catalysis | Choline hydroxide (ChOH) | Not specified | Not specified | 15–20 min | Good to excellent | Use of a biodegradable and recyclable catalyst, rapid reaction. researchgate.net | researchgate.net |

| Ultrasound-Assisted Synthesis | None specified | Ultrasound | Ethanol | 30 min | 78-89% | Energy efficient, reduced reaction times, high purity. tandfonline.comsemanticscholar.org | tandfonline.comsemanticscholar.org |

| Calcium Catalysis | Ca(OTf)₂ | Conventional Heating | Solvent-free | Not specified | Not specified | Use of a sustainable, earth-abundant metal catalyst; atom and step economy. rsc.org | rsc.org |

Advanced Spectroscopic and Analytical Characterization of 6 Chloroquinolin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, offering insights into the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number, type, and connectivity of protons in a molecule. For 6-chloroquinolin-4-amine, the aromatic protons on the quinoline (B57606) ring typically appear in the downfield region of the spectrum, generally between δ 7.5 and 8.5 ppm, as doublets or triplets. The amine (-NH₂) protons can be observed as a broad singlet, with a chemical shift that is dependent on the solvent and the extent of hydrogen bonding, often appearing around δ 5.5–6.0 ppm.

In derivatives of this compound, the chemical shifts of the quinoline protons can be influenced by the nature and position of the substituents. For instance, in a study of quinoline-imidazole derivatives, the aromatic protons displayed complex multiplets in the range of δ 6.64 to 8.65 ppm. tandfonline.com

Table 1: Representative ¹H NMR Data for this compound and a Derivative

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| This compound | Aromatic | 7.5 - 8.5 | m | |

| Amine (-NH₂) | 5.5 - 6.0 | br s | ||

| 7-chloro-N-(4-(1-phenyl-4,5-diphenyl-1H-imidazol-2-yl)phenyl)quinolin-4-amine | Aromatic | 6.64 - 8.65 | m | tandfonline.com |

m = multiplet, br s = broad singlet, s = singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of a molecule. In quinoline derivatives, the carbon atoms of the heterocyclic and benzene (B151609) rings resonate at distinct chemical shifts. For a 7-chloroquinoline (B30040) derivative, the carbon signals were observed in the range of δ 95.6 to 152.3 ppm. tandfonline.com Theoretical studies using DFT calculations have also been employed to predict and corroborate the experimental ¹³C NMR chemical shifts of chloroquinoline compounds. researchgate.net

Table 2: Representative ¹³C NMR Data for a this compound Derivative

| Compound | Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|

Application of Advanced Two-Dimensional NMR Techniques (e.g., HSQC, DEPT)

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are invaluable in such cases. researchgate.netipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for unambiguous assignment of ¹H and ¹³C signals. mdpi.com

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, which simplifies the analysis of the ¹³C NMR spectrum. mdpi.com

Correlation Spectroscopy (COSY): COSY identifies protons that are spin-spin coupled, providing information about which protons are adjacent to each other in the molecule. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for piecing together the complete molecular structure, including the assignment of non-protonated carbons. mdpi.com

These advanced techniques have been successfully applied to fully characterize the complex structures of various quinoline derivatives. mdpi.comuct.ac.za

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. scirp.org This is a critical step in the identification of new compounds. For this compound, the expected molecular ion peak ([M+H]⁺) would correspond to its molecular formula (C₉H₈ClN₂). The fragmentation patterns observed in the mass spectrum can also offer structural clues, such as the loss of the chlorine atom (m/z 35/37) or the amine group. HRMS has been extensively used to confirm the structures of newly synthesized quinoline derivatives. scirp.orgrsc.orgmdpi.com

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, as it typically produces intact molecular ions with minimal fragmentation. mdpi.com When coupled with a Time-of-Flight (TOF) mass analyzer, which separates ions based on their time of flight over a fixed distance, ESI-TOF provides high mass accuracy and resolution. mdpi.comscielo.brcopernicus.org This technique has been instrumental in the characterization of various quinoline derivatives, allowing for the precise determination of their molecular weights and confirmation of their elemental compositions. mdpi.commdpi.comscielo.br

Table 3: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-chloro-N-(4-(1-phenyl-4,5-diphenyl-1H-imidazol-2-yl)phenyl)quinolin-4-amine |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is an indispensable tool for characterizing metal complexes containing paramagnetic centers, such as Cu(II) and Cr(III). wikipedia.org This technique probes the magnetic properties of unpaired electrons, offering detailed information about the electronic structure and coordination geometry of the metal ion within the complex. wikipedia.orgbohrium.com

In studies of copper(II) complexes with quinoline derivatives, EPR spectra provide valuable data on the coordination environment. For instance, the EPR spectrum of a copper(II) complex with a [(7-chloroquinolin-4-yl)amino]acetophenone ligand indicated a distorted tetrahedral geometry. nih.gov The g-values obtained from the spectra, such as g_iso = 2.1658 for one complex and g_x = 2.3436, g_y = 2.1622, g_z = 2.1055 for another, are characteristic of the specific coordination environment around the Cu(II) ion. nih.gov Similarly, the EPR spectrum of a copper complex with a quinoline Schiff base derivative, recorded at room temperature on the X-band, helps in understanding its structure. bendola.com

Furthermore, high-field EPR studies on binuclear and tetranuclear copper(II) trifluoroacetate (B77799) complexes with quinoline adducts have been instrumental in determining their magnetic properties. acs.org The analysis of the EPR spectra, in conjunction with magnetic susceptibility measurements, allows for the estimation of exchange integrals and the determination of zero-field splitting parameters, which are crucial for describing the magnetic interactions between metal centers. acs.org

The table below summarizes representative EPR spectral data for metal complexes of quinoline derivatives.

| Complex | g-values | Reference |

| {4-[(7-chloroquinolin-4-yl)amino]acetophenone}copper(II) chloride | g_iso = 2.1658 | nih.gov |

| {3-[(7-chloroquinolin-4-yl)amino]acetophenone}copper(II) chloride | g_x = 2.3436, g_y = 2.1622, g_z = 2.1055 | nih.gov |

| Cu(II)-thiocarbonohydrazone complex | g∥ = 2.13, g_⊥ = 2.06 | rsc.org |

Vibrational and Electronic Spectroscopy for Functional Group and Electronic Transition Analysis

Vibrational and electronic spectroscopy are fundamental techniques for elucidating the structural features of this compound and its derivatives. Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. wikipedia.orgresearchgate.netmdpi.comsphinxsai.comresearchgate.netarabjchem.org

FTIR spectroscopy is a powerful method for identifying the characteristic vibrational modes of functional groups present in a molecule. For this compound and its derivatives, the FTIR spectra reveal key absorption bands that confirm their molecular structure.

The N-H stretching vibrations of the primary amino group are typically observed in the range of 3300–3500 cm⁻¹. For instance, a derivative of azidothymidine linked to a 7-chloroquinoline scaffold showed a characteristic N-H stretching peak at 3332 cm⁻¹. mdpi.com In another study, the FTIR spectra of [(7-chloroquinolin-4-yl)amino]acetophenone compounds displayed an absorption band at 3440 cm⁻¹ due to N-H stretching. nih.gov The C-Cl stretching vibrations are found at lower frequencies, generally between 650 and 750 cm⁻¹. vulcanchem.com

Other notable vibrational peaks include those for C=O stretching in derivatives containing carbonyl groups, which appear around 1662-1685 cm⁻¹, and C=C stretching from the quinoline ring, observed near 1612 cm⁻¹. nih.govmdpi.com The absence or appearance of specific peaks can also confirm the success of a chemical reaction, such as the disappearance of the azide (B81097) stretching peak at 2113 cm⁻¹ after its conversion to a triazole. mdpi.com

The following table presents a summary of characteristic FTIR absorption bands for this compound and its derivatives.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | References |

| Amine (N-H) | Stretching | 3300–3500 | nih.govmdpi.com |

| Chloro (C-Cl) | Stretching | 650–750 | vulcanchem.com |

| Carbonyl (C=O) | Stretching | 1662–1685 | nih.govmdpi.com |

| Alkene (C=C) | Stretching | ~1612 | mdpi.com |

| Amide (N-H) | Bending | 1535, 1435 | mdpi.com |

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. researchgate.net The resulting spectrum provides information about the π-electron system and the presence of chromophores.

For this compound and its derivatives, the UV-Vis spectra typically exhibit absorption peaks corresponding to π→π* and n→π* transitions. nih.govmdpi.com In a study of a 7-chloroquinoline derivative linked to azidothymidine, the UV spectrum showed an absorption peak between 250–270 nm and another between 320–350 nm, the latter attributed to an n→π transition. mdpi.com In acetone, two distinct bands were observed, which were sensitive to the monomer-dimer balance. mdpi.com

Similarly, the UV-Vis spectra of [(7-chloroquinolin-4-yl)amino]acetophenone derivatives in DMSO showed absorption maxima (λmax) around 259-261 nm, assigned to aromatic π→π* transitions, and another peak in the 347-362 nm range, corresponding to π→π* and/or n→π* transitions of the conjugated carbonyl group. nih.gov Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be used to model and interpret these electronic absorption spectra. researchgate.net

A summary of UV-Vis absorption data for derivatives of this compound is provided in the table below.

| Compound | Solvent | λmax (nm) | Assignment | References |

| 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione | Water | 256, 326, 339 | - | mdpi.com |

| 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione | Acetone | 270, 330 | n→π transition | mdpi.com |

| 4-[(7-chloroquinolin-4-yl)amino]acetophenone | DMSO | 261, 362 | aromatic π→π, π→π and/or n→π | nih.gov |

| 3-[(7-chloroquinolin-4-yl)amino]acetophenone | DMSO | 259, 347 | aromatic π→π, π→π* and/or n→π* | nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a compound. This method provides empirical evidence for the proposed molecular formula of newly synthesized derivatives of this compound. sphinxsai.com The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values to confirm the purity and composition of the synthesized compounds. sphinxsai.commdpi.com

For example, in the synthesis of novel quinoline derivatives, the elemental analyses for carbon, hydrogen, and nitrogen were performed, and the found percentages were in close agreement with the calculated values, thus verifying the structures of the target compounds. mdpi.com In another study involving piperazine (B1678402) bridged 4-aminoquinoline (B48711) 1,3,5-triazine (B166579) derivatives, elemental analysis was crucial for confirming the final structures. sphinxsai.com

The following table provides examples of elemental analysis data for several quinoline derivatives, demonstrating the close correlation between calculated and found values.

| Compound | Molecular Formula | Analysis | %C | %H | %N | Reference |

| 5-Acetyl-6-methyl-4-(tetrazolo[1,5-a]quinolin-4-yl)-3,4-dihydropyrimidin-2(1H)-one | C₁₆H₁₄N₆O₂ | Calculated | 59.62 | 4.38 | 26.06 | mdpi.com |

| Found | 59.80 | 4.20 | 26.20 | mdpi.com | ||

| 1-(6-Methyl-4-(tetrazolo[1,5-a]quinolin-4-yl)-2-thiooxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone | C₁₆H₁₄N₆OS | Calculated | 56.79 | 4.17 | 24.84 | mdpi.com |

| Found | 56.80 | 4.30 | 24.70 | mdpi.com | ||

| 5-(7-Chloro-1,3,4-oxadiazol-2-yl)quinoline | C₁₁H₆ClN₃OS | Calculated | 50.10 | 2.29 | 15.39 | mdpi.com |

| Found | 50.30 | 2.40 | 15.20 | mdpi.com | ||

| N1-(7-chloroquinolin-4-yl)-N2-((E)-1-(3,4-dimethoxyphenyl)ethylidene)benzene-1,2-diamine | C₂₅H₂₂N₃ClO₂ | Calculated | 69.52 | 5.13 | 9.73 | tandfonline.com |

| Found | 69.66 | 5.09 | 9.69 | tandfonline.com |

Computational and Theoretical Chemistry Investigations of 6 Chloroquinolin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Chloroquinolin-4-amine. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, which in turn dictates its geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a primary computational tool for determining the most stable three-dimensional arrangement of atoms in a molecule. tandfonline.com By optimizing the molecular geometry, researchers can obtain accurate predictions of bond lengths and angles. For the quinoline (B57606) core, which is central to this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine its structure. dergipark.org.trdergipark.org.tr

The geometry optimization process seeks the lowest energy conformation of the molecule. Studies on the related 6-chloroquinoline (B1265530) show that the calculated bond lengths and angles are in good agreement with experimental data. dergipark.org.tr The introduction of the amino group at the 4-position is expected to cause minor distortions in the benzene (B151609) ring, influenced by the nitrogen atom. dergipark.org.tr

Table 1: Selected Optimized Geometrical Parameters of a Related Quinoline Core (6-Chloroquinoline) using DFT/B3LYP

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Bond Lengths | |

| C-Cl | 1.748 |

| C-N (avg) | 1.375 |

| C-C (avg, benzene ring) | 1.403 |

| C-C (avg, pyridine (B92270) ring) | 1.395 |

| C-H (avg) | 1.084 |

| Bond Angles | |

| C5-C6-C7 | 120.5 |

| C6-C7-C8 | 120.1 |

| C2-N1-C9 | 117.5 |

| C6-C5-C10 | 119.3 |

Data derived from studies on 6-chloroquinoline. dergipark.org.tr

Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. tandfonline.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. tandfonline.com

For quinoline derivatives, DFT calculations are used to determine these orbital energies. dntb.gov.ua Studies on various chloroquinoline derivatives show that the HOMO-LUMO energy gap is a critical parameter influencing their biological activity. nih.gov For example, in a series of novel quinoline-imidazole derivatives, the compound with the smallest HOMO-LUMO gap exhibited the highest reactivity. tandfonline.com The presence of electron-withdrawing groups can increase the activity of the molecule. tandfonline.com

Table 2: Representative FMO Parameters for Chloroquinoline Derivatives

| Compound Type | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) | Method |

| (7-chloroquinolin-4-yl)amino acetophenone (B1666503) copper complex | - | - | 3.847 | B3LYP/6-31G(d,p) nih.gov |

| 7-chloro-N-phenyl-quinolin-4-amine derivative | - | -0.076 | - | B3LYP/6-31G(d,p) tandfonline.com |

| Quinoline-imidazole derivative | - | - | -0.085 (converted) | B3LYP/6-31G(d,p) tandfonline.com |

Values are for related derivatives and illustrate the typical range and methods used.

Molecular Electrostatic Potential (MEP) surface analysis provides a visual map of the charge distribution around a molecule, highlighting regions that are rich or deficient in electrons. dergipark.org.trdntb.gov.ua This map is invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors. tandfonline.com In an MEP map, regions of negative electrostatic potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. researchgate.net

For chloroquinoline derivatives, MEP analysis reveals that the most negative potential is often localized around the nitrogen atom of the quinoline ring and any other electronegative atoms, such as oxygen or the chlorine substituent. dergipark.org.trmdpi.com These regions are identified as the most likely sites for intermolecular interactions, such as hydrogen bonding. mdpi.com This analysis helps to understand the non-covalent binding of the molecule within a protein's active site. tandfonline.com

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.defaccts.de This method is used to investigate intramolecular delocalization, charge transfer, and hyperconjugative interactions between donor (filled) and acceptor (unfilled) orbitals. uni-muenchen.deresearchgate.net

The analysis quantifies the stabilization energy (E2) associated with these interactions, providing insight into the molecule's stability. uni-muenchen.de For molecules like this compound, NBO analysis can elucidate the interactions between the lone pairs of the nitrogen and chlorine atoms with the antibonding orbitals of the quinoline ring system. This helps to understand the charge delocalization and the influence of the substituents on the electronic properties of the entire molecule. researchgate.net

Quantum chemical calculations can predict various thermodynamic properties of a molecule, such as standard enthalpy (H), entropy (S), and Gibbs free energy (G), at different temperatures. nih.govaip.org These parameters are calculated in the gas phase using DFT methods and are essential for predicting the feasibility and spontaneity of chemical reactions. nih.govrjptonline.org

For quinoline derivatives, these thermodynamic calculations provide a theoretical basis for understanding their stability and reactivity under different conditions. The calculated values can help in judging the favorability of different synthetic pathways or metabolic transformations. nih.govaip.org

Table 3: Representative Calculated Thermodynamic Properties for a Quinoline Derivative

| Parameter | Value |

| SCF Energy | Varies by method |

| Zero-point Energy (E0) | Varies by method |

| Enthalpy (H) | Varies by method |

| Gibbs Free Energy (G) | Varies by method |

| Entropy (S) | Varies by method |

These parameters are typically calculated using DFT methods like B3LYP/6-31G(d,p) in the gas phase. Specific values are highly dependent on the exact molecule and computational level. nih.gov

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. mbimph.com This method is instrumental in drug discovery for screening virtual libraries of compounds and identifying potential drug candidates. shd-pub.org.rs For 4-aminoquinoline (B48711) derivatives, docking studies have been extensively used to investigate their binding modes with various biological targets, including those relevant to malaria and viral diseases. mbimph.comshd-pub.org.rsmdpi.com

These simulations calculate a binding energy or score, which estimates the affinity of the ligand for the receptor. researchgate.net Docking studies of chloroquinoline derivatives have identified key amino acid residues that form hydrogen bonds and π-π stacking interactions within the active sites of target proteins, such as Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) or the SARS-CoV-2 main protease. shd-pub.org.rsmdpi.com

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. mdpi.com MD simulations provide a dynamic view of the interactions, allowing researchers to assess the flexibility of the complex and the persistence of key binding interactions, such as hydrogen bonds, throughout the simulation. shd-pub.org.rsmdpi.com

Table 4: Summary of Molecular Docking Studies on Chloroquinoline Derivatives

| Ligand | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| Ethyl-2-(anthracen-9-yl)-6-chloroquinoline-4-carboxylate | Farnesyltransferase (3E34) | ARG291, LYS294 | -10.11 researchgate.net |

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrid | P. falciparum Lactate Dehydrogenase (PfLDH) | Not specified | High mdpi.com |

| N-(2-aminopropyl)-7-chloro-quinolin-4-amine | Oxidoreductase (1ldg) | Not specified | Low (favorable) mbimph.com |

| Chloroquinoline scaffold derivatives | SARS-CoV-2 Main Protease (7BRP) | GLU143, THR26, HIS41 | Not specified shd-pub.org.rs |

Assessment of Binding Modes with Specific Biological Targets

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method has been extensively applied to this compound and its analogs to understand their interactions with a variety of biological targets, offering a rationale for their observed biological activities.

Computational studies have explored the binding of 4-aminoquinoline derivatives to a range of targets. For instance, in the context of antimalarial research, docking studies have investigated the interaction of these compounds with Plasmodium falciparum dihydrofolate reductase (pf-DHFR) and oxidoreductase. mdpi.commbimph.com One study calculated a binding energy of -8.6 kcal/mol for a triazine hybrid of a related 7-chloroquinoline (B30040) with DHFR, indicating a strong potential interaction within the same protein region as a known inhibitor. mdpi.com Another key target in malaria is heme; computational analyses suggest that 4-aminoquinolines can bind to heme, with one study indicating a unique binding mode through the highest occupied molecular orbital (HOMO) located on a biphenyl (B1667301) moiety of an analog, which may account for its high antiplasmodial activity. researchgate.net

In the search for antiviral agents, analogs of this compound have been computationally screened against viral proteins. During the COVID-19 pandemic, derivatives were docked against the SARS-CoV-2 spike glycoprotein (B1211001) and main protease (Mpro). nih.govshd-pub.org.rs A virtual screening of over 200,000 compounds identified several chloroquinoline derivatives with strong binding potential to Mpro. shd-pub.org.rs Similarly, derivatives have been assessed as potential inhibitors of the influenza virus PA-PB1 endonuclease. mdpi.com

The versatility of the 4-aminoquinoline scaffold is further demonstrated by its investigation as an inhibitor of bacterial and protozoan enzymes. Docking studies have been performed against cysteine proteases like cruzain from Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.netscielo.br These studies propose that the quinoline moiety is likely to share a similar binding mode across different analogs, burying itself in the S2 subsite of the enzyme. researchgate.net Furthermore, the mechanism of action for some quinoline derivatives is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.

The following table summarizes the findings from various molecular docking studies on this compound analogs and their potential biological targets.

| Biological Target | Organism/Virus | Compound Type | Key Finding | Reference(s) |

| Dihydrofolate Reductase (DHFR) | Plasmodium falciparum | Triazine-quinoline hybrid | Calculated binding energy of -8.6 kcal/mol. | mdpi.com |

| Heme | Plasmodium falciparum | N-benzyl-4-aminoquinoline | Unique binding mode via the HOMO on the side chain. | researchgate.net |

| Spike Glycoprotein | SARS-CoV-2 | Chloroquine (B1663885) analogue | High binding affinity identified through virtual screening. | nih.gov |

| Main Protease (Mpro) | SARS-CoV-2 | Chloroquinoline derivatives | Identification of stable interactions and binding hot-spot residues. | shd-pub.org.rs |

| Cysteine Protease (Cruzain) | Trypanosoma cruzi | 4-Aminoquinoline derivatives | Quinoline moiety binds in the S2 subsite of the enzyme. | researchgate.net |

| DNA Gyrase / Topoisomerase IV | Bacteria | 4-Bromo-6-chloroquinolin-3-amine | Stabilizes the enzyme-DNA complex, causing cleavage. |

Elucidation of Inhibitory Mechanisms Through Atomic-Level Interactions

Beyond simply predicting binding poses, computational studies illuminate the specific atomic-level interactions that stabilize the ligand-receptor complex, thereby clarifying the mechanism of inhibition. Molecular dynamics (MD) simulations and detailed analyses of docking results reveal the crucial hydrogen bonds, hydrophobic interactions, and electrostatic forces at play.

For antimalarial 4-aminoquinolines, the inhibitory mechanism is linked to preventing the crystallization of heme into hemozoin. nih.govacs.org Computational models support that the 4-aminoquinoline nucleus is responsible for complexing with the iron center of heme, while the chloro-group at position 6 or 7 is critical for inhibiting the subsequent β-hematin formation. acs.org

In the context of antiviral activity against SARS-CoV-2, MD simulations lasting 100 nanoseconds were used to assess the stability of chloroquinoline derivatives bound to the main protease (Mpro). shd-pub.org.rs These simulations showed that specific molecules maintained stable interactions, with binding hot-spot residues identified as GLU143, THR26, and HIS41. shd-pub.org.rs For inhibitors of cysteine proteases, the quinolinyl moiety of 4-aminoquinoline analogs is predicted to be buried in the S2 subsite, establishing van der Waals interactions with the target. researchgate.netscielo.br

Detailed views of the binding pocket of DHFR with a docked 7-chloroquinoline-triazine hybrid show the specific amino acid residues within a 5 Å distance that contribute to the binding affinity. mdpi.com Similarly, studies on 4-amino-7-chloroquinoline derivatives targeting the oxidoreductase protein from Plasmodium have identified key binding interactions that could be exploited to design more effective antimalarial drugs. mbimph.com The inhibition of bacterial DNA gyrase and topoisomerase IV is understood to occur through the stabilization of the enzyme-DNA complex by the quinoline compound, which leads to DNA cleavage and subsequent bacterial cell death.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that correlates the chemical structure of compounds with their biological activity. ufv.br By developing mathematical models, QSAR can predict the activity of novel compounds and identify the key molecular features (descriptors) that influence potency. Numerous QSAR studies have been conducted on 4-aminoquinoline derivatives, including those based on the this compound scaffold, to guide the development of new therapeutic agents.

QSAR analyses have been instrumental in the optimization of antimalarial agents. Studies have developed statistically significant 2D and 3D-QSAR models for 4-amino-7-chloroquinolines against both chloroquine-sensitive and resistant strains of P. falciparum. arabjchem.org One 2D-QSAR model for activity against a resistant strain (Dd2) yielded a high correlation coefficient (r²) of 0.9188 and a cross-validated squared correlation coefficient (q²) of 0.8349, indicating a robust and predictive model. arabjchem.org Another study combined 2D-QSAR, 3D-QSAR (CoMFA and CoMSIA), and experimental validation to develop predictive models for quinoline derivatives against P. falciparum, achieving a predictive r² for the test set of up to 0.876 for the CoMSIA model. nih.gov These models help identify which steric, electronic, and hydrophobic properties are favorable for activity. nih.govasianpubs.org

The application of QSAR is not limited to antimalarials. A study on quinoline derivatives for anti-breast cancer activity generated four QSAR models using Multi-Linear Regression (MLR) and Genetic Function Approximation (GFA). ufv.br The best model showed excellent statistical significance with an r² of 0.9853 and a q² of 0.9727, demonstrating its potential to predict the anticancer activity of new analogs. ufv.br

The descriptors used in these models vary but often include steric (e.g., Molar Refractivity), hydrophobic (e.g., logP), and electronic (e.g., Dipole Moment) parameters. asianpubs.org The insights gained from QSAR contour maps, which visualize the favorable and unfavorable regions for different properties around the molecular scaffold, are particularly valuable for rational drug design. nih.govijisrt.com

The table below presents a summary of statistical results from selected QSAR studies on quinoline derivatives.

| Activity | Model Type | Statistical Parameters | Key Finding | Reference(s) |

| Antimalarial (Dd2 strain) | 2D-QSAR (GA-MLR) | r² = 0.9188, q² = 0.8349, pred_r² = 0.7258 | Developed a statistically significant model for predicting activity against resistant malaria. | arabjchem.org |

| Antimalarial (HB3 strain) | 2D-QSAR (SW-MLR) | r² = 0.9024, q² = 0.8089, pred_r² = 0.7463 | Identified structural requirements for activity against sensitive malaria. | arabjchem.org |

| Anti-breast Cancer | QSAR (GFA) | r² = 0.9853, q² = 0.9727, pred_r²_ext = 0.6649 | Created a robust model for predicting anticancer activity of quinoline derivatives. | ufv.br |

| Antimalarial (P. falciparum) | 3D-QSAR (CoMSIA) | r²_test = 0.876 | The model showed excellent predictive capacity for a test set of newly synthesized compounds. | nih.gov |

Biological Activities and Pharmacological Potential of 6 Chloroquinolin 4 Amine Derivatives

Antimalarial Activity Studies

The 4-aminoquinoline (B48711) scaffold is a critical pharmacophore for antimalarial activity. nih.govnih.gov Derivatives of 6-chloroquinolin-4-amine have been a major focus of research aimed at developing new and effective treatments for malaria, particularly in light of the widespread resistance to existing drugs like chloroquine (B1663885).

In Vitro Antiplasmodial Efficacy Against Drug-Sensitive and Drug-Resistant Plasmodium Strains

Numerous studies have demonstrated the in vitro efficacy of this compound derivatives against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A novel series of hybrid 4-aminoquinoline-1,3,5-triazine derivatives were synthesized and screened against the chloroquine-sensitive RKL2 strain of P. falciparum. researchgate.net While these specific hybrids showed mild to moderate activity, other studies have yielded more potent compounds. researchgate.net For instance, certain [(7-Chloroquinolin-4-yl)amino]chalcone derivatives have shown significant inhibitory values against heme crystallization, a key target for antimalarial action. mdpi.com

Systematic variation of the side chain of 7-chloro-4-aminoquinolines has produced derivatives with high in vitro activity against multiple P. falciparum strains. acs.org Several of these compounds were significantly more potent than chloroquine against resistant strains like Dd2 and FCB. acs.org Similarly, new 4-aminoquinolines lacking the hydroxyl group found in amodiaquine's side chain displayed high potency (low nanomolar IC50 values) against both chloroquine-sensitive and chloroquine-resistant strains. plos.org

The following table summarizes the in vitro antimalarial activity of selected this compound derivatives:

| Compound Type | Plasmodium Strain(s) | Key Findings |

| Hybrid 4-aminoquinoline-1,3,5-triazine derivatives | RKL2 (chloroquine-sensitive) | Mild to moderate antimalarial activity. researchgate.net |

| [(7-Chloroquinolin-4-yl)amino]chalcone derivatives | Not specified | Significant inhibition of heme crystallization. mdpi.com |

| Side-chain modified 7-chloro-4-aminoquinolines | Dd2, FCB (chloroquine-resistant) | Significantly more potent than chloroquine. acs.org |

| 4-Aminoquinolines lacking a side-chain hydroxyl group | Chloroquine-sensitive and -resistant strains | High potency with low nanomolar IC50 values. plos.org |

In Vivo Efficacy Assessments in Relevant Animal Models

The promising in vitro results for many this compound derivatives have been followed by in vivo studies in animal models of malaria, which are crucial for assessing a drug's potential before human trials. Rodent malaria models, such as those using Plasmodium berghei, Plasmodium yoelii, and Plasmodium chabaudi, are commonly employed. researchgate.netnih.gov

A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, has shown oral activity in P. berghei, P. chabaudi, and P. yoelii models, with efficacy comparable or superior to chloroquine. nih.govmdpi.com Another study on new 4-aminoquinoline analogs reported 100% suppression of parasitemia on day 4 in a P. yoelii mouse model when administered orally. researchgate.net Furthermore, 4-aminoquinoline derivatives with a benzylmethylpyridylmethylamine group reduced parasitemia by over 90% in P. berghei-infected mice after oral dosing. acs.org

These in vivo studies are essential for determining the pharmacokinetic and pharmacodynamic properties of the compounds, providing a basis for further development. researchgate.net

Mechanistic Investigations of Antimalarial Action (e.g., Heme Detoxification Interference, Inhibition of Hemozoin Formation)

The primary mechanism of action for 4-aminoquinoline antimalarials, including derivatives of this compound, is the interference with the parasite's heme detoxification process. nih.gov During its life cycle in red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. esr.ie To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin (also known as the malaria pigment). esr.ie

Derivatives of this compound are believed to accumulate in the parasite's acidic food vacuole. nih.gov Here, they bind to ferriprotoporphyrin IX (heme) and inhibit the formation of hemozoin. nih.govasm.org This leads to the buildup of toxic heme, which damages parasite membranes and leads to its death. mdpi.com

Several studies have confirmed this mechanism for various this compound derivatives. For example, [(7-Chloroquinolin-4-yl)amino]chalcone derivatives have demonstrated potent inhibition of heme crystallization. mdpi.com Similarly, a pyrrolizidinylmethyl derivative, MG3, was shown to inhibit the formation of beta-hematin (a synthetic form of hemozoin). mdpi.com Analogues containing a benzylmethylpyridylmethylamine group also inhibited both β-hematin and hemozoin formation within the parasite. acs.org

Strategies for Overcoming Drug Resistance in Malaria Chemotherapy

The emergence and spread of chloroquine-resistant P. falciparum has been a major driver in the development of new 4-aminoquinoline derivatives. esr.ie Resistance is primarily linked to mutations in the P. falciparum chloroquine-resistance transporter (PfCRT) protein, which reduces the accumulation of the drug in the parasite's food vacuole. esr.ie

Several strategies involving this compound derivatives have been employed to overcome this resistance:

Structural Modification: Altering the side chain of the 4-aminoquinoline scaffold has been a successful approach. asm.org Modifications that increase the basicity or bulkiness of the side chain can restore activity against resistant strains. acs.org For example, replacing the diethylamino group of chloroquine with more metabolically stable or bulkier groups has led to a significant increase in antimalarial activity against CQ-resistant parasites. asm.org

Hybrid Molecules: Combining the 4-aminoquinoline pharmacophore with other molecules that have different mechanisms of action or can reverse resistance is another promising strategy. nih.gov These "hybrid" or "chimeric" molecules aim to have a dual mode of action, making it more difficult for the parasite to develop resistance. future-science.com One example is the combination of a 4-aminoquinoline with a resistance reversal agent. researchgate.net

Organometallic Complexes: The incorporation of metal complexes, such as ruthenium(II) and osmium(II) arene complexes, into this compound derivatives has shown promising results. These organometallic compounds have demonstrated significant efficacy against resistant malaria strains, often outperforming traditional chloroquine.

Anticancer Activity Profiling

In addition to their antimalarial properties, derivatives of this compound have been investigated for their potential as anticancer agents. The quinoline (B57606) scaffold is present in a number of anticancer drugs, and its derivatives have been shown to inhibit various cellular processes involved in cancer progression. bohrium.com

In Vitro Cytotoxicity Evaluation Against Various Cancer Cell Lines

Derivatives of this compound have demonstrated cytotoxic effects against a range of cancer cell lines in vitro. For example, the parent compound itself has shown significant cytotoxicity against HeLa (cervical cancer) and CaCo-2 (colorectal cancer) cells.

Derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to inhibit the proliferation of human lymphoblastic leukemia cells and several solid tumor cell lines, with IC50 values in the micromolar range. nih.gov Another study on [(7-Chloroquinolin-4-yl)amino]chalcones reported cytotoxic effects against human prostate LNCaP tumor cells. mdpi.com

A series of novel 4-aminoquinoline derivatives were synthesized and tested against the MCF-7 breast cancer cell line. researchgate.net Several of these compounds showed higher activity than the reference drug doxorubicin. researchgate.net Specifically, N-(4-(4-aminophenylsulfonyl) phenyl)-7-chloroquinolin-4-amine was found to be almost twice to three times as potent as doxorubicin. researchgate.net

The following table presents a summary of the in vitro anticancer activity of some this compound derivatives:

| Compound/Derivative | Cancer Cell Line(s) | Key Findings |

| This compound | HeLa (cervical), CaCo-2 (colorectal) | Significant cytotoxic effects. |

| 6-Cinnamamido-quinoline-4-carboxamide derivatives | Human lymphoblastic leukemia, solid tumor lines | Inhibited cell proliferation with IC50 values from 0.3 to <10 μM. nih.gov |

| [(7-Chloroquinolin-4-yl)amino]chalcone derivatives | LNCaP (prostate) | Cytotoxic with IC50 values in the low microgram per milliliter range. mdpi.com |

| N-(4-(4-aminophenylsulfonyl) phenyl)-7-chloroquinolin-4-amine | MCF-7 (breast) | Two to three times more potent than doxorubicin. researchgate.net |

Exploration as Potential Immune Checkpoint Blockade Modulators

The advent of immune checkpoint blockade therapies, particularly those targeting the Programmed Death 1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) pathway, has revolutionized cancer treatment. google.comgoogleapis.com These therapies work by unleashing the body's own immune system to attack cancer cells. google.comgoogleapis.com Recent research has indicated that derivatives of this compound may act as modulators of this pathway. google.comgoogleapis.com

Identification of Specific Therapeutic Targets in Oncological Pathways

Derivatives of this compound have been investigated for their potential to target specific pathways involved in cancer development and progression. rsc.orgoncotarget.com The quinoline structure itself is a core component of several clinically used anticancer drugs. rsc.orgoncotarget.com Research has shown that these derivatives can induce apoptosis (programmed cell death), inhibit angiogenesis (the formation of new blood vessels that tumors need to grow), and disrupt cell migration. rsc.orgoncotarget.com

One of the key areas of investigation is the PI3K-Akt signaling pathway, which is frequently overactive in many cancers and plays a crucial role in cell survival and proliferation. nih.gov Studies have shown that certain 4-aminoquinoline derivatives can significantly enhance the cancer cell-killing effects of Akt inhibitors. nih.gov This sensitizing effect appears to be cancer-specific, suggesting a promising strategy for combination therapies that could be more effective and have fewer side effects. nih.gov

Furthermore, some 6-cinnamamido-quinoline-4-carboxamide derivatives have been found to impair lysosome function, a critical process for cellular maintenance, and consequently induce apoptosis in cancer cells. oncotarget.com By disrupting autophagy, a cellular self-digestion process that cancer cells can use to survive, these compounds can trigger cell death. oncotarget.com This highlights the potential of this compound derivatives to target multiple vulnerabilities within cancer cells.

Antimicrobial and Antibacterial Activities

The 4-aminoquinoline scaffold is historically renowned for its antimalarial properties, with chloroquine being a prime example. nih.gov Building on this foundation, researchers have explored the broader antimicrobial and antibacterial potential of this compound derivatives. scirp.orgmdpi.comresearchgate.netresearchgate.net These compounds have shown activity against a range of bacterial and fungal pathogens. scirp.org

In Vitro Screening Against Gram-Positive and Gram-Negative Bacterial Strains

Numerous studies have demonstrated the in vitro antibacterial activity of this compound derivatives against both Gram-positive and Gram-negative bacteria. scirp.orgmdpi.comresearchgate.netresearchgate.netnih.gov For instance, novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives have been synthesized and shown to possess a broad spectrum of antibacterial activity. researchgate.net

In another study, 4-aminoquinoline-benzohydrazide-based molecular hybrids were evaluated against clinically relevant strains, including Enterococcus faecalis, Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov One particular derivative, HD6, exhibited potent antibacterial properties with low minimum inhibitory concentrations (MICs) against B. subtilis, S. aureus, and P. aeruginosa. nih.gov

Furthermore, some quinolino-benzoxaboroles derived from this compound have shown inhibitory activity against E. coli and B. subtilis. scirp.org The table below summarizes the antibacterial activity of a selection of this compound derivatives.

| Derivative Type | Bacterial Strain(s) | Activity/Observation |

| N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial activity. researchgate.net |

| 4-aminoquinoline-benzohydrazide hybrid (HD6) | B. subtilis, S. aureus, P. aeruginosa | Potent antibacterial activity with MICs ranging from 8–128 µg/mL. nih.gov |

| Quinolino-benzoxaborole | E. coli, B. subtilis | Showed zones of inhibition, though lower than positive controls. scirp.org |

| 6-chlorocyclopentaquinolinamine (7b) | Methicillin-resistant S. aureus (MRSA) | Potent inhibition with a MIC of 0.125 mM. mdpi.com |

Investigation of Potential Inhibitory Targets in Microbial Systems (e.g., DNA Gyrase, Topoisomerase-IV)

A key mechanism by which quinoline-based compounds exert their antibacterial effects is through the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. researchgate.netnih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition leads to cell death. researchgate.net

Research has focused on designing this compound derivatives that specifically target these enzymes. For example, new 3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-one analogs have been synthesized and identified as potential inhibitors of Mycobacterium tuberculosis DNA gyrase. researchgate.netmdpi.comresearchgate.net Some of these compounds displayed significant inhibition of the enzyme's supercoiling activity. mdpi.com The ability of these derivatives to interfere with fundamental bacterial processes makes them promising candidates for the development of new antibacterial drugs. nih.gov

Anti-inflammatory Properties

In addition to their anticancer and antimicrobial activities, derivatives of this compound have demonstrated anti-inflammatory properties. researchgate.netekb.eg Inflammation is a complex biological response implicated in a wide range of diseases. ekb.eg

Several studies have shown that quinoline derivatives can be effective in managing inflammatory disorders. researchgate.net For example, a study on novel quinoline-based thiazolidinone derivatives revealed significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. ekb.eg Certain derivatives exhibited edema inhibition comparable to the standard anti-inflammatory drug indomethacin. ekb.eg

The anti-inflammatory effects of these compounds are thought to be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes and signaling pathways. nih.gov The structural versatility of the this compound scaffold allows for the development of derivatives with potent anti-inflammatory activity, highlighting their potential for treating inflammatory conditions. researchgate.net

Anticholinesterase Activity and Implications for Neurodegenerative Conditions

Cholinesterase inhibitors are a class of drugs used to treat the symptoms of neurodegenerative conditions like Alzheimer's disease by increasing the levels of certain neurotransmitters in the brain. arabjchem.orgresearchgate.net Derivatives of 4-aminoquinoline have been investigated for their potential as anticholinesterase agents. researchgate.netnih.gov

Studies on various 4-aminoquinoline derivatives have shown that they can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the two major types of cholinesterases. researchgate.net The inhibitory potency of these compounds is influenced by the nature of the substituents on the quinoline ring. arabjchem.orgresearchgate.net For instance, derivatives with longer alkyl chains or bulky groups at the C(4)-amino position have shown enhanced AChE inhibition. researchgate.netnih.gov

The ability of these compounds to interact with the active sites of cholinesterase enzymes makes them promising candidates for the development of new therapies for neurodegenerative diseases. arabjchem.orgresearchgate.net The table below presents the inhibitory activity of selected 4-aminoquinoline derivatives against human cholinesterases.

| Derivative | Target Enzyme | Inhibition Constant (Ki) |

| 4-aminoquinoline with n-octylamino chain | Acetylcholinesterase (AChE) | In the range of 0.50 to 50 µM. researchgate.net |

| 4-aminoquinoline with adamantyl group | Acetylcholinesterase (AChE) | Among the most potent inhibitors. researchgate.net |

| 4-aminoquinoline with trifluoromethyl group on C(7) | Butyrylcholinesterase (BChE) | Potent inhibition. researchgate.net |

Antiviral Applications (e.g., HIV, Zika, COVID-19)

The quinoline scaffold, particularly the this compound core, has been a foundational structure in the development of various therapeutic agents. Beyond its well-established use in treating malaria, derivatives of this compound have demonstrated significant potential as broad-spectrum antiviral agents. Researchers have explored the modification of this quinoline structure to inhibit the replication of several globally significant viruses, including Human Immunodeficiency Virus (HIV), Zika virus (ZIKV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

HIV (Human Immunodeficiency Virus)

Derivatives of the quinoline nucleus have been investigated as inhibitors of key enzymes in the HIV replication cycle. mdpi.com Polyhydroxylated styrylquinolines, for instance, are potent HIV-1 integrase inhibitors that can block viral replication in cell cultures. nih.gov The mechanism is thought to occur before the integration step by preventing the binding of viral DNA to the integrase enzyme. nih.gov

Further research into quinolinonyl diketo acid derivatives has identified potent inhibitors of both the 3'-processing and strand transfer steps catalyzed by HIV-1 integrase. acs.org A bifunctional diketo acid derivative, in particular, showed high potency. acs.org Subsequent modifications, creating monofunctional diketo acids, resulted in compounds that were highly potent and selective for the strand transfer step. acs.org For example, one such derivative, compound 6d , was the most potent in enzyme assays, while another, 6i , demonstrated the highest activity against HIV-1 in acutely infected cells. acs.org

The 1,2,3-triazole scaffold, when hybridized with quinoline derivatives, has also been explored for developing new anti-HIV-1 agents, with the potential to inhibit multiple enzymes like reverse transcriptase, integrase, and protease. mdpi.com The combination of a 7-chloroquinoline (B30040) scaffold linked to azidothymidine (AZT) via a 1,2,3-triazole ring has been a subject of computational studies to evaluate its potential as an anti-HIV agent. mdpi.com

Table 1: Antiviral Activity of Selected Quinoline Derivatives Against HIV-1

| Compound/Derivative Class | Target | Activity | Reference |

|---|---|---|---|

| Polyhydroxylated styrylquinolines | Integrase (IN) | Blocks viral replication in cell culture | nih.gov |

| Quinolinonyl Diketo Acid Derivatives | Integrase (IN) | Potent inhibitors of 3'-processing and strand transfer (ST) | acs.org |

| Compound 6d | Integrase (IN) | Most potent in enzyme assays (ST IC50 = 18 nM) | acs.org |

| Compound 6i | HIV-1 Replication | Highest potency in acutely infected cells | acs.org |

| 1,2,3-Triazole Hybrids | Reverse Transcriptase, Integrase, Protease | Potential to block multiple HIV-1 enzymes | mdpi.com |

Zika Virus (ZIKV)

In the search for effective treatments for Zika virus, an emerging flavivirus linked to severe neurological diseases, several quinoline derivatives have been identified as potent inhibitors of viral replication. nih.gov A series of N-(2-(arylmethylimino)ethyl)-7-chloroquinolin-4-amine derivatives were synthesized and shown to possess anti-ZIKV activity. nih.govmdpi.com These compounds demonstrated a greater potency in inhibiting ZIKV replication in vitro compared to chloroquine. mdpi.com

Similarly, research into 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives revealed that some of these compounds could inhibit ZIKV replication, with some showing antiviral activity comparable to the known antimalarial drug mefloquine. nih.gov The mechanism for some quinoline derivatives, such as chloroquine, is believed to involve the blockage of endocytosis, a critical process for viral entry into host cells. jst.go.jp

Further studies have focused on the Zika virus's RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome replication, as a prime target for antiviral drugs. asm.org By designing inhibitors that target an allosteric site within the polymerase known as the N pocket, researchers have developed novel compounds that successfully inhibit viral replication. asm.org

Table 2: Antiviral Activity of Selected Quinoline Derivatives Against Zika Virus

| Compound/Derivative Class | Target/Mechanism | Cell Model | Key Findings | Reference |

|---|---|---|---|---|

| N-(2-(arylmethylimino)ethyl)-7-chloroquinolin-4-amine derivatives | ZIKV Replication | In vitro | Higher potency than chloroquine | nih.govmdpi.com |

| 2,8-bis(trifluoromethyl)quinoline derivatives | ZIKV Replication | In vitro | Activity similar to mefloquine | nih.gov |

| Chloroquine | Endocytosis Inhibition | Cell Culture | Inhibits ZIKV infection | jst.go.jp |

| Novel RdRp Inhibitors | NS5 Polymerase (N pocket) | Cell-based assay | Inhibited ZIKV replication with an EC50 of 24.3 μM for the most potent compound | asm.org |

COVID-19 (SARS-CoV-2)

In the early stages of the COVID-19 pandemic, 4,7-dichloroquinoline (B193633) derivatives like chloroquine and hydroxychloroquine (B89500) were investigated as potential treatments. mdpi.comnih.gov This spurred extensive research into other 4-aminoquinoline derivatives as potential inhibitors of SARS-CoV-2. accscience.com While initial interest in chloroquine waned, the research opened avenues for developing new analogs with improved activity and a better safety profile. jst.go.jpaccscience.com

Amodiaquine (B18356) (ADQ), another quinoline-based antimalarial, and its derivatives have shown promising anti-SARS-CoV-2 activity. jst.go.jp In studies using VeroE6/TMPRSS2 cells, several synthesized ADQ analogs exhibited high levels of antiviral activity and low cytotoxicity. jst.go.jp Specifically, compounds 3h and 3i were identified as the most potent, with efficacy comparable to remdesivir (B604916) and nirmatrelvir. jst.go.jp The proposed mechanism for some of these derivatives involves the inhibition of endocytosis, which is a crucial pathway for the virus to enter host cells. jst.go.jp

Other research has focused on the SARS-CoV-2 main protease (Mpro), a key enzyme in viral replication. A hybrid of 4-((7-chloroquinolin-4-yl)amino)phenol was found to be a significant inhibitor of Mpro with an IC50 value of 12 nM. dovepress.comnih.gov In silico studies involving docking against the Mpro supported the potential of various 4-aminoquinoline derivatives as effective agents against SARS-CoV-2. accscience.combiointerfaceresearch.com

Table 3: Antiviral Activity of Selected Quinoline Derivatives Against SARS-CoV-2

| Compound/Derivative Class | Target/Mechanism | Cell Model | Antiviral Activity | Reference |

|---|---|---|---|---|

| Amodiaquine (ADQ) Analogs | Endocytosis Inhibition | VeroE6/TMPRSS2 | High antiviral activity, low cytotoxicity | jst.go.jp |

| Compound 3h | Not specified | VeroE6/TMPRSS2 | Potent activity comparable to remdesivir | jst.go.jp |

| Compound 3i | Not specified | VeroE6/TMPRSS2 | Potent activity comparable to remdesivir | jst.go.jp |

| 4-((7-chloroquinolin-4-yl)amino)phenol hybrid | Main Protease (Mpro) | Not specified | IC50 = 12 nM | dovepress.comnih.gov |

| 6,7-Dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methylquinolin-1-ium Iodide | Coronavirus Replication | HCT-8 | IC50 = 3.1 μM (against HCoV-OC43) | mdpi.com |

Structure Activity Relationship Sar and Rational Drug Design for 6 Chloroquinolin 4 Amine Derivatives

Correlation Between Structural Modifications and Biological Efficacy

The biological efficacy of 6-chloroquinolin-4-amine derivatives is profoundly influenced by modifications at various positions of the quinoline (B57606) ring and the 4-amino side chain. Systematic exploration of these modifications has led to the identification of key structural features that govern their therapeutic potential, particularly in the realms of antimalarial and anticancer activities.

The quinoline core itself is a critical pharmacophore. The position of the chlorine atom at C-6 is a common feature in many active compounds. However, moving the chlorine to other positions, such as C-7, also yields biologically active molecules, suggesting that the presence and location of a halogen atom significantly impact activity. For instance, in the development of antimalarial agents, the 7-chloro-4-aminoquinoline framework, found in chloroquine (B1663885), has been extensively studied. scispace.com

Modifications to the 4-amino group and its side chain are a major focus of SAR studies. The nature of the substituent on the 4-amino group can dramatically alter biological activity. For example, the introduction of a flexible aminoalkyl side chain is a common strategy to enhance antimalarial potency. scispace.com The length and branching of this alkyl chain, as well as the nature of the terminal amino group (primary, secondary, or tertiary), are crucial determinants of efficacy. scielo.br

Furthermore, the incorporation of various aromatic and heterocyclic moieties onto the side chain has been explored to improve target binding and overcome drug resistance. Studies have shown that introducing aryl or heteroaryl groups can lead to compounds with enhanced activity against both drug-sensitive and drug-resistant strains of pathogens. For instance, the addition of a benzohydrazide (B10538) moiety has resulted in promising antibacterial agents. mdpi.com Similarly, the conjugation with s-triazine has been explored for various therapeutic applications.

The following table summarizes the impact of key structural modifications on the biological activity of this compound derivatives based on various research findings.

| Modification Site | Structural Change | Impact on Biological Efficacy |

| Quinoline Ring | Position of Chlorine (e.g., C-6 vs. C-7) | Influences target specificity and potency. scispace.com |

| Substitution at C-2 | Introduction of aryl groups can enhance CpG-ODN inhibitory activity. frontiersin.org | |

| 4-Amino Side Chain | Alkyl Chain Length and Branching | Affects lipophilicity and interaction with the biological target. scispace.comscielo.br |

| Terminal Amino Group (Primary, Secondary, Tertiary) | Influences basicity, which can be critical for drug accumulation in target organelles. scielo.br | |